molecular formula C13H8ClFO2 B6365411 2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1182811-41-1

2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6365411
CAS RN: 1182811-41-1
M. Wt: 250.65 g/mol
InChI Key: PHYBFTIGBOGXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% (2-CPAF), is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid, with a melting point of 180-182°C and a boiling point of 216-218°C. 2-CPAF is a useful reagent for the synthesis of other compounds and is used in a variety of scientific applications.

Scientific Research Applications

2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% has a variety of scientific applications. It is used as a reagent in the synthesis of other compounds, such as 4-fluorophenylacetic acid and 4-fluorobenzoic acid. It is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ticlopidine. Furthermore, it is used as an intermediate in the synthesis of dyes and pigments, and as a catalyst in the synthesis of polymers.

Mechanism of Action

2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% acts as a proton donor, donating protons to other molecules in a reaction. This allows the formation of new bonds, which can be used to form new compounds. The protonation of molecules can also lead to changes in the physical properties of the molecules, such as solubility and volatility.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. Furthermore, it has been shown to have neuroprotective effects, and to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize, and its protonation properties make it useful for synthesizing a variety of compounds. Furthermore, it is relatively stable in the presence of light and heat, making it suitable for use in a variety of laboratory settings. However, it is a highly reactive compound, and care must be taken when handling it. It should never be exposed to high temperatures or direct light, as this can cause it to decompose.

Future Directions

2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% has a wide range of potential future directions. It could be used in the development of new drugs, such as anti-inflammatory or anti-cancer drugs. It could also be used as a catalyst in the synthesis of polymers or dyes and pigments. Furthermore, it could be used in the development of new materials, such as biodegradable plastics or nanomaterials. Finally, it could be used in the synthesis of new compounds, such as organic acids or esters.

Synthesis Methods

The most common method of synthesizing 2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% is by the reaction of 2-chlorophenol and 4-fluorobenzoyl chloride in the presence of an acid catalyst. This reaction is typically carried out using anhydrous pyridine as the catalyst, and yields 2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% as a white crystalline solid. The reaction can be represented as follows:
2-Chlorophenol + 4-Fluorobenzoyl Chloride → 2-(2-Chlorophenyl)-4-fluorobenzoic acid

properties

IUPAC Name

2-(2-chlorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-9(12)11-7-8(15)5-6-10(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYBFTIGBOGXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681386
Record name 2'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-4-fluorobenzoic acid

CAS RN

1182811-41-1
Record name 2'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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